
N-benzyl-1-fluoropropan-2-amine
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Overview
Description
N-benzyl-1-fluoropropan-2-amine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
N-benzyl-1-fluoropropan-2-amine has been studied for its potential as a prodrug and in drug delivery systems. The compound's structure allows for modifications that can enhance bioavailability and therapeutic efficacy.
Prodrug Development:
- The compound can be modified to create glycoconjugates, which improve solubility and stability. This method has been successfully applied to various amine-containing drugs, enhancing their pharmacokinetic profiles .
- A study demonstrated the N-glycoconjugation of amines under mild conditions, leading to the development of novel prodrugs with improved water solubility and stability in physiological environments .
Neuropharmacology
Research indicates that this compound may play a role in neuroprotective strategies. Compounds in similar classes have shown promise in protecting neurons from degeneration.
Mechanism of Action:
- The P7C3 class of aminopropyl carbazole chemicals, which share structural similarities with this compound, has been shown to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD synthesis . This suggests that this compound could be explored for similar neuroprotective effects through NAD elevation.
Radiopharmaceutical Applications
This compound is also being investigated for its potential in radiopharmaceuticals, particularly in positron emission tomography (PET) imaging.
Fluorine-18 Labeling:
- The compound can be utilized as a precursor for the synthesis of fluorine-18 labeled radiotracers. This application is critical for developing imaging agents that can help visualize biological processes in vivo . The ability to label compounds with fluorine-18 enhances their utility in PET scans, providing insights into metabolic processes and disease states.
Chemical Synthesis and Modification
The versatility of this compound allows it to serve as a building block in organic synthesis.
Synthetic Pathways:
- Various synthetic methodologies have been developed to modify this compound, including methods for alkylation and fluorination. These synthetic routes enable the creation of derivatives with tailored properties for specific applications in drug development and chemical biology .
Case Studies
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-benzyl-1-fluoropropan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
QDEDQSVMGQWILD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CF)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.